molecular formula C18H17F6N5OS B4373772 1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4373772
M. Wt: 465.4 g/mol
InChI Key: QBHFFOIEFVREBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including trifluoromethyl, pyrazole, and thieno[2,3-c]pyrazole moieties

Preparation Methods

The synthesis of 1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which is achieved through the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride . The resulting pyrazole intermediate undergoes further functionalization to introduce the thieno[2,3-c]pyrazole and carboxamide groups.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or lithium diisopropylamide (LDA). Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed .

Mechanism of Action

The mechanism of action of 1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and pyrazole groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F6N5OS/c1-28-16-10(13(27-28)17(19,20)21)8-12(31-16)15(30)25-6-3-7-29-14(18(22,23)24)9-4-2-5-11(9)26-29/h8H,2-7H2,1H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFFOIEFVREBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCCCN3C(=C4CCCC4=N3)C(F)(F)F)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F6N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-3-(TRIFLUOROMETHYL)-N~5~-{3-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-2(4H)-YL]PROPYL}-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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